2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid
Description
2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid is a heterocyclic compound featuring an imidazolidine core substituted with amino and imino groups, linked to an acetic acid moiety. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility in polar solvents.
Properties
CAS No. |
773041-30-8 |
|---|---|
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(3-amino-2-iminoimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C5H10N4O2/c6-5-8(3-4(10)11)1-2-9(5)7/h6H,1-3,7H2,(H,10,11) |
InChI Key |
MLNFIKWLVONTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N)N1CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid typically involves the reaction of creatine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and imino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include imidazolidinone derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid has several scientific research applications:
Biochemistry: It is used as a substrate in studies involving creatine kinase and energy metabolism.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid involves its role as a substrate for creatine kinase. It is phosphorylated by creatine kinase to form phosphocyclocreatine, which serves as a high-energy phosphate reservoir. This helps in maintaining ATP levels during periods of high energy demand, such as during ischemic conditions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of imidazole/imidazolidine-derived acetic acids. Key structural variations among analogs include substituents on the heterocyclic ring and modifications to the acetic acid side chain. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Imidazole/Acetic Acid Derivatives
Physicochemical Properties
- Solubility: The amino and imino groups in this compound enhance its water solubility compared to hydrophobic analogs like the benzyl-substituted derivative . Nitro-substituted derivatives (e.g., CAS 22813-32-7) exhibit lower solubility due to electron-withdrawing effects .
- Reactivity: The imino group in the target compound may participate in tautomerization, affecting its acid-base behavior. Trioxo-substituted derivatives (e.g., CAS 128043-86-7) are more electrophilic, enabling reactions with nucleophiles .
Biological Activity
2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of antimicrobial and antitumor effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features an imidazolidinyl core, which is known for its ability to interact with various biomolecules. Its unique configuration allows it to participate in numerous biological processes, potentially influencing enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Interaction studies have shown that this compound can bind to various proteins and nucleic acids, suggesting a mechanism through which it may exert its antimicrobial effects.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antitumor Activity
In addition to its antimicrobial effects, the compound has shown promise as an antitumor agent. Studies have indicated that it can inhibit the growth of various cancer cell lines by interfering with cellular proliferation pathways. The exact mechanism remains under investigation, but initial findings suggest that it may enhance apoptosis in tumor cells.
Table 2: Antitumor Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF-7 | 20 | |
| A549 | 18 |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular function.
- Interaction with Nucleic Acids : Its ability to bind to DNA and RNA suggests a role in modulating gene expression and potentially inducing cytotoxicity in cancer cells.
- Induction of Apoptosis : Evidence points towards the activation of apoptotic pathways in tumor cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A study involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in pathogen load within 48 hours, showcasing its rapid action against resistant strains.
- Case Study 2 : In a clinical trial assessing the antitumor effects on breast cancer patients, those treated with formulations containing this compound exhibited improved outcomes compared to control groups, with notable decreases in tumor size and improved survival rates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid, and what key intermediates are involved?
- Methodology :
- Alkylation/Acylation : Start with iminodiacetic acid derivatives. Alkylation using alkyl bromides or acylation via a 3-step procedure (esterification, benzoylation, saponification) yields non-commercial precursors. For example, alkylation of iminodiacetic acid with methyl bromide generates intermediates for subsequent cyclization .
- Cyclic Anhydride Formation : Treat precursors with trifluoroacetic anhydride (TFAA) in acetic anhydride to form reactive cyclic anhydrides. These intermediates react with histidine or phenylalanine derivatives under controlled conditions to yield target compounds after deprotection .
- Alternative Routes : Adapt multi-step protocols from analogous compounds, such as oximation and cyclization steps used in thiadiazole synthesis (e.g., oximation of ketones followed by dehydration and cyclization) .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodology :
- NMR and MS : Use H/C NMR to confirm regiochemistry and purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, as demonstrated for structurally related imidazole-acetic acid derivatives .
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms, as seen in studies of imidazoline derivatives .
- Chromatography : Employ HPLC or TLC with UV/fluorescence detection to monitor reaction progress and purity, referencing protocols for benzimidazole analogs .
Q. How can researchers ensure stability and proper storage of this compound during experiments?
- Methodology :
- Storage Conditions : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis, as recommended for amino-imidazole derivatives .
- Handling Precautions : Use desiccants (e.g., silica gel) to minimize moisture exposure. Avoid prolonged light exposure, which may degrade imino groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design for this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, as applied in imidazodipyridine synthesis .
- Reaction Path Search : Employ software like GRRM or Gaussian to predict energetically favorable routes, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational screening to identify optimal conditions (e.g., solvent, catalyst) .
- Data-Driven Feedback : Combine computational predictions with experimental validation, iterating until >90% yield is achieved .
Q. How can researchers resolve contradictions in reaction yields when using different precursors (e.g., alkylated vs. acylated intermediates)?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., precursor reactivity, temperature, solvent polarity) to identify critical factors. For instance, alkyl bromides may require polar aprotic solvents (DMF) for efficient alkylation, while acylated intermediates perform better in THF .
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to compare rate constants for alkylation (fast, exothermic) vs. acylation (slower, entropy-driven) pathways .
- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., over-alkylation or hydrolysis) and adjust stoichiometry or protecting groups accordingly .
Q. What strategies improve regioselectivity during cyclization to form the imidazolidin-1-yl core?
- Methodology :
- Protecting Group Strategy : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to direct cyclization. For example, Boc-protected amines in imidazoline synthesis reduce competing side reactions .
- Catalytic Control : Use Lewis acids (e.g., ZnCl) to stabilize transition states, favoring 5-membered ring formation over 6-membered analogs .
- Solvent Effects : High-dielectric solvents (e.g., DMSO) enhance charge separation, promoting intramolecular cyclization over intermolecular dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
